
Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)- is a diazonium compound with the molecular formula C18H28BF4N3O3 and a molecular weight of 421.24 g/mol . This compound is known for its applications in various fields, including chemistry and biology, due to its unique structural properties and reactivity.
Vorbereitungsmethoden
The synthesis of Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)- typically involves the diazotization of the corresponding amine. The process generally includes the following steps:
Formation of the amine precursor: The starting material, 2,5-dibutoxy-4-(4-morpholinyl)aniline, is synthesized through a series of organic reactions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)- undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other substituents such as halides, hydroxyl groups, or other nucleophiles. Common reagents include copper(I) halides for Sandmeyer reactions.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Wissenschaftliche Forschungsanwendungen
Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)- has several applications in scientific research:
Chemistry: It is used in the synthesis of azo dyes and other organic compounds through coupling reactions.
Biology: The compound can be used as a staining agent in biological research to visualize cellular components.
Wirkmechanismus
The mechanism of action of Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)- involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can undergo substitution or coupling reactions, leading to the formation of new compounds with different biological or chemical properties .
Vergleich Mit ähnlichen Verbindungen
Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)- can be compared with other diazonium compounds such as:
2,5-Dibutoxy-4-(morpholin-4-yl)benzenediazonium tetrachlorozincate: Similar in structure but with different counterions, affecting its solubility and reactivity.
2,5-Dibutoxy-4-(morpholin-4-yl)benzenediazonium hydrogen sulphate: Another variant with different counterions, used in different applications.
The uniqueness of Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)- lies in its specific substituents and the resulting reactivity, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
47351-77-9 |
|---|---|
Molekularformel |
C18H28N3O3+ |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
2,5-dibutoxy-4-morpholin-4-ylbenzenediazonium |
InChI |
InChI=1S/C18H28N3O3/c1-3-5-9-23-17-14-16(21-7-11-22-12-8-21)18(13-15(17)20-19)24-10-6-4-2/h13-14H,3-12H2,1-2H3/q+1 |
InChI-Schlüssel |
NJLLALPCADBTIS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC(=C(C=C1[N+]#N)OCCCC)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-Hydroxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094998.png)
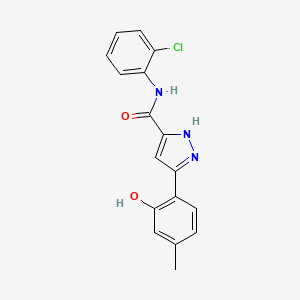
![5-[4-(benzyloxy)phenyl]-7-hydroxy-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14095005.png)
![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B14095011.png)

![2-(2-Hydroxyethyl)-7-methyl-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095025.png)
![2,2'-[Benzene-1,4-diylbis(methanediylsulfanediyl)]bis(6-propylpyrimidin-4-ol)](/img/structure/B14095030.png)
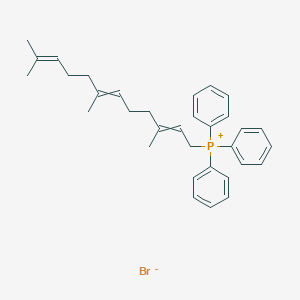
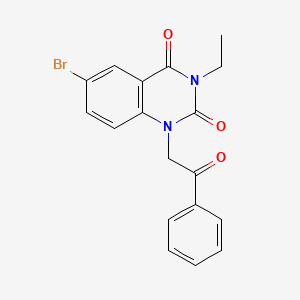
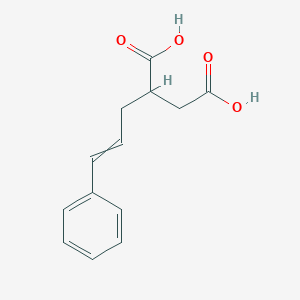
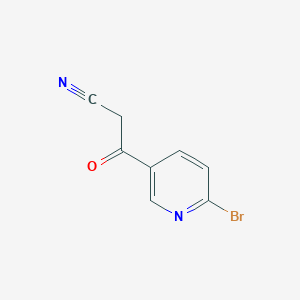
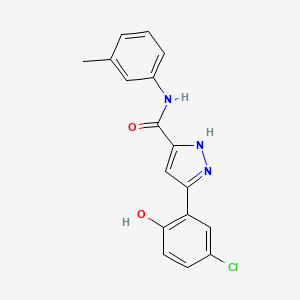
![N-(4-chloro-2-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14095062.png)
![6-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B14095077.png)
